2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
Description
2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
A series of novel pyridine and fused pyridine derivatives, starting from a related compound, have been prepared and subjected to in silico molecular docking screenings. These screenings aimed at evaluating the compounds' binding energies towards specific target proteins, indicating their potential as lead compounds in drug discovery. Some of these compounds exhibited antimicrobial and antioxidant activity, demonstrating their potential in medical applications (Flefel et al., 2018).
Antimicrobial Activity
Novel phthalazinone derivatives, including a closely related compound, have shown promising in vitro antibacterial activities. The synthesized compounds underwent various chemical transformations to yield heterocycles such as pyrazolone, thiazolidinone, and pyrimidine, among others, many of which displayed good antibacterial properties (Fatehia & Mohamed, 2010).
Heterocyclic Compound Synthesis
Research involving the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on a compound structurally similar to 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide has been conducted. These studies have led to the development of compounds with potential pharmaceutical applications, highlighting the versatility of this chemical framework in synthesizing a wide range of heterocyclic compounds (El-Essawy & Rady, 2011).
Cytotoxic Heterocyclic Compounds
Another study explored the synthesis of new heterocyclic compounds using an acetohydrazide derivative as a starting material. The resulting compounds were evaluated for their cytotoxic properties against a panel of human tumor cell lines. This research underscores the potential of using this compound derivatives in developing anticancer drugs (Shaker & Marzouk, 2016).
Antimalarial and Antileukemic Agents
The synthesis of 2-acetylpyridine thiosemicarbazones, including compounds structurally similar to the one , and their complexes with transition metals have been investigated for their antimalarial and antileukemic properties. The coordination with metals such as Cu(II), Ni(II), Fe(III), and Mn(II) has been found to enhance the antileukemic properties of these compounds, offering insights into their potential therapeutic applications (Scovill, Klayman, & Franchino, 1982).
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-6-15(8-13(12)2)21-11-16(20)19-18-10-14-4-3-7-17-9-14/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJJISDYXXIQAK-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CN=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CN=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321840 | |
Record name | 2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49735012 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328563-43-5 | |
Record name | 2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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